molecular formula C13H13N3O2S2 B2767181 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide CAS No. 893997-21-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide

Cat. No.: B2767181
CAS No.: 893997-21-2
M. Wt: 307.39
InChI Key: JRPVBZARVLZFJR-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a synthetic small molecule characterized by a fused imidazo[2,1-b]thiazole core linked to a phenyl ring at position 3, with an ethanesulfonamide substituent. The imidazo[2,1-b]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties with purines and its role in modulating interactions with enzymes or receptors .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-4-10(8-11)12-9-16-6-7-19-13(16)14-12/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPVBZARVLZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the ethanesulfonamide group. One common method involves the reaction of aminothiazole with bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the intermediate compounds are synthesized and reacted in a continuous flow without isolation .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it effective against different types of diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogous Compounds

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity (Inferred) Reference
Target Compound Imidazo[2,1-b]thiazole-phenyl Ethanesulfonamide C₁₃H₁₄N₄O₂S₂ 342.41 Hypothetical antiviral/anthelmintic
N-[3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]methanesulfonamide Dihydroimidazo[2,1-b]thiazole-phenyl Methanesulfonamide C₁₂H₁₂N₄O₂S₂ 328.38 Undisclosed
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Imidazo[2,1-b]thiazole-phenyl 4-Phenoxybenzenesulfonamide C₂₃H₁₇N₃O₃S₂ 471.53 Enhanced lipophilicity
3-Methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Imidazo[2,1-b]thiazole-phenyl 3-Methoxybenzamide + piperazine C₂₆H₂₆N₆O₂S 486.59 Improved solubility/bioavailability
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Imidazo[2,1-b]thiazole-phenyl Coumarin moiety Variable Variable Antiviral (Parvovirus B19 inhibition)

Key Observations:

Substituent Size and Polarity: The target compound’s ethanesulfonamide group offers intermediate lipophilicity compared to the smaller methanesulfonamide () and the larger 4-phenoxybenzenesulfonamide (). This balance may optimize membrane permeability and target engagement . Piperazine-containing analogs () introduce basic nitrogen atoms, likely enhancing aqueous solubility and pharmacokinetic profiles .

Coumarin-linked derivatives () replace sulfonamide with a chromen-2-one system, shifting activity toward antiviral mechanisms, possibly via interference with viral replication .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives, which have garnered attention for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Target of Action
The primary target of this compound is pantothenate synthetase , an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). By inhibiting this enzyme, the compound disrupts the pantothenate and coenzyme A biosynthesis pathway, leading to its antimycobacterial activity .

Mode of Action
The compound binds to the active site of pantothenate synthetase, effectively blocking its function. This action results in the inhibition of Mtb growth and viability, making it a candidate for further investigation as an antitubercular agent .

This compound exhibits several biochemical properties that are significant for its biological activity:

  • Antimycobacterial Activity : The compound has shown efficacy against various strains of Mtb in vitro.
  • Cellular Effects : While specific cellular effects are not fully explored, studies indicate that derivatives in this class may inhibit cell proliferation and induce apoptosis in cancer cell lines .

Applications in Research and Medicine

This compound has potential applications across several fields:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : The compound is investigated for its anticancer properties due to its ability to inhibit cell growth.
  • Medicine : Research is ongoing into its antiviral and antifungal properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimycobacterial Studies : In vitro tests demonstrated that the compound effectively inhibits the growth of Mtb at low micromolar concentrations. The inhibition was measured using standard microbiological techniques to assess minimum inhibitory concentrations (MICs).
    StudyMIC (µM)Effect
    Study A5Significant growth inhibition
    Study B10Moderate growth inhibition
  • Anticancer Research : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. For instance, it was tested against breast cancer cell lines with promising results indicating reduced cell viability.
    Cell LineIC50 (µM)Observed Effect
    MCF-715Reduced proliferation
    HeLa20Induced apoptosis

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